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Spiro[3.5]nonan-2-ylmethanol

Cat. No.: B7961101
M. Wt: 154.25 g/mol
InChI Key: MNYQCJJIFRHAKD-UHFFFAOYSA-N
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Description

Significance of Spirocyclic Scaffolds in Advanced Synthesis

Spirocyclic scaffolds are increasingly recognized as "privileged structures" in modern drug discovery and advanced synthesis. nih.gov Unlike flat, aromatic systems, spirocycles possess an inherent and rigid three-dimensionality. chemenu.com This structural feature is crucial as it allows for the precise spatial orientation of functional groups, which can lead to more selective and potent interactions with biological targets like proteins and enzymes. nih.gov

The introduction of a spirocyclic core into a molecule increases its fraction of sp³-hybridized carbons, a characteristic that has been correlated with a higher success rate in clinical drug development. researchgate.net This "escape from flatland" can significantly improve a molecule's physicochemical properties, including solubility and metabolic stability, while reducing conformational entropy, which can be beneficial for binding affinity. mdpi.com Furthermore, spirocyclic motifs are prevalent in a wide range of natural products, many of which exhibit significant biological activities, further underscoring their importance in the design of new therapeutic agents. researchgate.net

The Spiro[3.5]nonane Core: Structural Features and Research Interest

The spiro[3.5]nonane core is a bicyclic hydrocarbon system characterized by a four-membered cyclobutane (B1203170) ring and a six-membered cyclohexane (B81311) ring sharing a single quaternary carbon atom, known as the spiro atom. nih.govwikipedia.org This unique fusion of a small, strained ring with a larger, more flexible one creates a distinctive conformational profile. The rigidity of the cyclobutane ring contrasts with the conformational flexibility of the cyclohexane chair, boat, and twist-boat forms, leading to a well-defined three-dimensional structure.

Research interest in the spiro[3.5]nonane scaffold stems from the general advantages offered by spirocycles, with the added dimension of the strained four-membered ring. researchgate.net This feature can influence the electronic properties and reactivity of adjacent functional groups. While the parent hydrocarbon is a foundational structure, its substituted derivatives are of greater interest as they serve as building blocks for constructing more elaborate molecules for applications in drug discovery and materials science. nih.gov

Table 1: Physicochemical Properties of the Spiro[3.5]nonane Core

PropertyValueSource
Molecular FormulaC₉H₁₆ nih.gov
Molecular Weight124.22 g/mol nih.gov
IUPAC Namespiro[3.5]nonane nih.gov
CAS Number185-02-4 nih.gov

Position of Spiro[3.5]nonan-2-ylmethanol within Spirocyclic Alcohol Chemistry

Spirocyclic alcohols are valuable intermediates in organic synthesis because the hydroxyl group serves as a versatile anchor for a wide array of chemical transformations. britannica.comnih.gov It can be oxidized to aldehydes or carboxylic acids, converted into leaving groups for substitution reactions, or used in esterification processes. britannica.com This functional handle allows chemists to integrate the rigid spirocyclic scaffold into larger, more complex molecular designs. beilstein-journals.org

This compound specifically combines the unique spiro[3.5]nonane framework with a primary alcohol group attached to the cyclobutane ring. This positions it as a key building block for introducing this particular spirocyclic motif. Its availability from commercial suppliers suggests its utility in research and development, likely in the creation of compound libraries for screening purposes or as a starting material in the total synthesis of novel compounds. labcompare.com The development of chiral spiro ligands has also become crucial in asymmetric catalysis, highlighting another potential application area for derivatives of this spirocyclic alcohol. acs.org

Table 2: Properties of this compound

PropertyValueSource
Molecular FormulaC₁₀H₁₈O labcompare.com
CAS Number1363360-05-7 chemicalbook.com
Synonyms(Spiro[3.5]non-2-yl)methanol chemicalbook.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H18O B7961101 Spiro[3.5]nonan-2-ylmethanol

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

spiro[3.5]nonan-2-ylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O/c11-8-9-6-10(7-9)4-2-1-3-5-10/h9,11H,1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNYQCJJIFRHAKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)CC(C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanistic Investigations and Reactivity Profiles of Spiro 3.5 Nonan 2 Ylmethanol

Reaction Mechanisms in Spiro[3.5]nonane Skeletal Rearrangements

Spiro[3.5]nonane frameworks, integral to numerous complex organic molecules, can undergo fascinating skeletal rearrangements, often driven by the desire to relieve ring strain inherent in the spirocyclic system. These transformations are typically initiated by the formation of a carbocation, which can then trigger a cascade of bond migrations.

In the case of all-carbon spiro skeletons, Lewis acids such as aluminum chloride (AlCl₃) have been shown to mediate these rearrangements. For instance, substituted spiro[4.5]deca-tetraenes have been observed to undergo a novel and selective skeletal rearrangement to yield indene (B144670) derivatives in high yields rsc.org. This transformation likely proceeds through a carbocationic intermediate, leading to a more stable fused-ring system.

While specific studies on Spiro[3.5]nonan-2-ylmethanol are limited, its reactivity can be inferred from related systems. The presence of the hydroxyl group in this compound provides a facile entry into carbocation-mediated rearrangements. Under acidic conditions, protonation of the hydroxyl group followed by the loss of water would generate a primary carbocation adjacent to the spirocyclic center. This unstable intermediate could then undergo a variety of rearrangements.

One plausible pathway involves a 1,2-hydride shift, leading to a more stable secondary or tertiary carbocation, depending on the substitution pattern. Subsequently, ring expansion or contraction of the cyclobutane (B1203170) or cyclohexane (B81311) ring could occur to alleviate ring strain. For example, the expansion of the four-membered ring to a five-membered ring is a common driving force in such rearrangements. The precise pathway and final product distribution would be highly dependent on the reaction conditions and the substitution pattern on the spirocyclic core.

A hypothetical rearrangement cascade for this compound under acidic conditions is presented below:

StepDescriptionIntermediate
1Protonation of the hydroxyl groupOxonium ion
2Loss of water to form a primary carbocationSpiro[3.5]nonan-2-ylmethyl cation
31,2-hydride shiftSecondary or tertiary carbocation
4Ring expansion/contraction of the cyclobutane or cyclohexane ringRearranged carbocation
5Trapping of the carbocation by a nucleophile or elimination of a protonFinal rearranged product

Cascade and Domino Reactions Involving this compound

Cascade and domino reactions are powerful synthetic strategies that allow for the construction of complex molecular architectures in a single step, minimizing waste and increasing efficiency. mdpi.com These reactions involve a sequence of intramolecular or intermolecular transformations where the functionality for the subsequent step is generated in the preceding one. researchgate.net Spirocyclic compounds are often targets for synthesis using these elegant methods. mdpi.com

While specific cascade or domino reactions starting from this compound are not extensively documented, its structure lends itself to the design of such sequences. The hydroxyl group can be readily converted into a good leaving group or an initiating functional group for a cascade process.

For example, an intramolecular cascade reaction could be envisioned where the hydroxyl group of this compound is first oxidized to an aldehyde. This aldehyde could then participate in an intramolecular aldol-type reaction or a Prins-type cyclization if a suitable nucleophile is present on the cyclohexane ring.

Alternatively, this compound could be a product of a domino reaction. For instance, a multicomponent reaction involving a cyclobutane derivative, a cyclohexane precursor, and a formaldehyde (B43269) equivalent could potentially assemble the spiro[3.5]nonane skeleton and the hydroxymethyl group in a single operation. Domino reactions initiated by Michael additions are a common strategy for the synthesis of spiro compounds. unimi.it

A hypothetical domino reaction leading to a derivative of this compound is outlined below:

Reactant 1Reactant 2Reactant 3Catalyst/ConditionsKey TransformationsProduct
Cyclobutylideneacetaldehyde1,3-CyclohexanedioneMalononitrileOrganocatalystMichael addition, Knoevenagel condensation, intramolecular cyclizationFunctionalized Spiro[3.5]nonane derivative

Electrosynthesis and Electro-oxidative Transformations of Spirocyclic Alcohols

Electrosynthesis has emerged as a green and powerful tool in modern organic chemistry, offering an alternative to conventional reagents for oxidation and reduction reactions. researchgate.net For spirocyclic alcohols like this compound, electrochemical methods can provide unique reactivity and selectivity.

The electro-oxidation of alcohols can lead to a variety of products, including aldehydes, ketones, and carboxylic acids, depending on the reaction conditions and the nature of the electrode material. The direct oxidation of this compound at an anode could generate the corresponding aldehyde, Spiro[3.5]nonane-2-carbaldehyde. Further oxidation could yield Spiro[3.5]nonane-2-carboxylic acid.

Mediated electro-oxidation, using redox catalysts such as TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), can offer milder conditions and improved selectivity for the formation of the aldehyde. The electrochemically generated oxoammonium ion is the active oxidant in this process.

Furthermore, electro-oxidative transformations can induce skeletal rearrangements. The formation of a radical cation intermediate upon single-electron transfer from the alcohol could trigger bond cleavage and rearrangement pathways, potentially leading to ring-opened or rearranged products that are not accessible through conventional chemical methods.

A summary of potential electro-oxidative transformations of Spiro[3.e]nonan-2-ylmethanol is provided in the table below:

TransformationElectrode/MediatorPotential Product(s)
Direct OxidationPlatinum anodeSpiro[3.5]nonane-2-carbaldehyde, Spiro[3.5]nonane-2-carboxylic acid
Mediated OxidationTEMPO/Carbon anodeSpiro[3.5]nonane-2-carbaldehyde
Radical Cation-Initiated RearrangementGlassy carbon anodeRing-opened or rearranged products

Stability and Reactivity Under Various Reaction Conditions

The stability and reactivity of this compound are dictated by the interplay of the strained cyclobutane ring, the relatively stable cyclohexane ring, and the reactive hydroxymethyl group.

Thermal Stability: Spiro compounds can exhibit significant thermal stability. For instance, spiro polycycloacetals have shown high thermal degradation temperatures. rsc.org However, the presence of the hydroxymethyl group in this compound could provide a pathway for thermal decomposition, such as dehydration to form an exocyclic alkene, particularly at elevated temperatures and in the presence of acidic or basic catalysts. The thermal stability of spiro-OMeTAD, a spirobifluorene compound, has been a subject of investigation in the context of perovskite solar cells, highlighting the importance of morphological stability at elevated temperatures. nih.govnih.gov

Acidic Conditions: Under acidic conditions, this compound is expected to be reactive. As discussed in Section 3.1, protonation of the hydroxyl group can lead to the formation of a carbocation, initiating skeletal rearrangements. The strained cyclobutane ring may also be susceptible to acid-catalyzed ring-opening reactions, especially with strong, non-nucleophilic acids. Hydrolytic degradation of some spiro compounds containing a 2-amino-3-cyano-4H-pyran system has been observed in an acid environment. researchgate.net

Basic Conditions: In the presence of strong bases, the hydroxyl group can be deprotonated to form an alkoxide. This can increase its nucleophilicity for subsequent reactions, such as Williamson ether synthesis. The spiro[3.5]nonane skeleton itself is generally stable to basic conditions, although very strong bases at high temperatures could potentially induce elimination or rearrangement reactions if there are suitable leaving groups present.

Oxidative and Reductive Conditions: The hydroxymethyl group is the primary site of reactivity under oxidative and reductive conditions. As mentioned in Section 3.3, oxidation can yield the corresponding aldehyde or carboxylic acid. Conversely, the hydroxyl group can be converted into a leaving group (e.g., a tosylate) and then reductively removed to afford methylspiro[3.5]nonane.

A summary of the expected reactivity of this compound under various conditions is presented below:

ConditionExpected ReactivityPotential Products
ThermalDehydrationExocyclic alkene
AcidicCarbocation formation, skeletal rearrangement, ring-openingRearranged alcohols, ring-opened products
BasicDeprotonationAlkoxide
OxidativeOxidation of the alcoholSpiro[3.5]nonane-2-carbaldehyde, Spiro[3.5]nonane-2-carboxylic acid
Reductive (after derivatization)Removal of the hydroxyl groupMethylspiro[3.5]nonane

Computational and Theoretical Elucidations of Spiro 3.5 Nonan 2 Ylmethanol

Density Functional Theory (DFT) Applications in Spiro[3.5]nonane Analysis

Density Functional Theory (DFT) has emerged as a powerful and versatile tool in computational chemistry for investigating the properties of complex organic molecules. By approximating the many-body electronic Schrödinger equation, DFT allows for the accurate calculation of molecular properties at a manageable computational cost. For Spiro[3.5]nonan-2-ylmethanol, DFT can be employed to elucidate its fundamental structural and electronic characteristics.

A foundational application of DFT is the determination of the most stable three-dimensional arrangement of atoms in a molecule, known as geometric optimization. This process involves finding the minimum energy conformation on the potential energy surface. For this compound, this would involve optimizing the bond lengths, bond angles, and dihedral angles of the spirocyclic framework and the methanol substituent. The resulting optimized geometry provides a detailed picture of the molecule's shape and steric features. Deviations from idealized geometries can reveal the presence of ring strain inherent in the spirocyclic structure. While experimental data for this specific molecule is scarce, theoretical calculations can provide reliable predictions of its structural parameters. nih.govsemanticscholar.org

Illustrative Optimized Geometric Parameters for this compound (Calculated)

Parameter Value
C-C (cyclobutane ring) Bond Length ~1.55 Å
C-C (cyclohexane ring) Bond Length ~1.53 Å
C-O Bond Length ~1.43 Å
O-H Bond Length ~0.96 Å
C-C-C (cyclobutane ring) Angle ~88°
C-C-C (cyclohexane ring) Angle ~111°

Note: These are representative values and would be precisely determined through specific DFT calculations.

DFT is also instrumental in understanding the electronic properties of a molecule. A key aspect of this is the analysis of the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). semanticscholar.orgbhu.ac.in The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. semanticscholar.org A smaller gap generally implies higher reactivity. For this compound, the distribution of the HOMO and LUMO densities would reveal the most probable sites for nucleophilic and electrophilic attack, respectively.

Illustrative Frontier Molecular Orbital Energies for this compound (Calculated)

Orbital Energy (eV)
HOMO -6.5
LUMO 1.2
HOMO-LUMO Gap 7.7

Note: These are representative values and would be precisely determined through specific DFT calculations.

Beyond static molecular properties, DFT can be used to explore the energetics of chemical reactions involving this compound. By mapping the potential energy surface, it is possible to identify the minimum energy reaction pathway from reactants to products. A critical aspect of this is the characterization of the transition state, which is the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which is a key factor in determining the reaction rate. For example, DFT could be used to model the oxidation of the methanol group or substitution reactions on the spirocyclic rings, providing valuable insights into the reaction mechanism.

Topological Studies of Electron Density in this compound Systems

The Quantum Theory of Atoms in Molecules (QTAIM), also known as Bader's theory, is a powerful method for analyzing the electron density of a molecule to characterize chemical bonding. researchgate.net This approach goes beyond simple orbital descriptions and provides a rigorous definition of atoms and bonds within a molecule based on the topology of the electron density. researchgate.netisct.ac.jp For this compound, a topological analysis could be used to precisely characterize the nature of the C-C, C-H, C-O, and O-H bonds. The properties of the bond critical points (BCPs), such as the electron density and its Laplacian, can reveal the degree of covalent or ionic character in each bond. Other topological analyses like the Electron Localization Function (ELF) and the Localized Orbital Locator (LOL) can further illuminate the regions of electron localization, providing a detailed picture of the bonding and lone pair electrons. nih.gov

Solvation Effects and Environmental Influence on Spiro[3.5]nonane Reactivity

The properties and reactivity of a molecule can be significantly influenced by its environment, particularly the solvent. nih.gov Computational models can account for these solvation effects in two primary ways: implicitly, by treating the solvent as a continuous dielectric medium, or explicitly, by including individual solvent molecules in the calculation. mdpi.com For this compound, studying solvation effects is crucial for understanding its behavior in solution. For instance, the polarity of the solvent can influence the conformational preferences of the molecule and the stability of charged intermediates or transition states in a reaction. nih.gov By performing DFT calculations with different solvent models, it is possible to predict how the reactivity and spectroscopic properties of this compound would change in various chemical environments.

Theoretical Prediction of Spectroscopic Properties (e.g., NMR, ECD)

Computational methods are highly valuable for predicting and interpreting spectroscopic data. DFT calculations can be used to predict the Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) of this compound. nih.gov This is typically done using the Gauge-Including Atomic Orbital (GIAO) method. semanticscholar.org The predicted NMR spectra can be compared with experimental data to confirm the structure of the molecule. Furthermore, for chiral molecules, theoretical methods can predict the Electronic Circular Dichroism (ECD) spectrum, which provides information about the absolute configuration of the stereocenters. Time-dependent DFT (TD-DFT) is the method of choice for simulating ECD spectra. bhu.ac.in These theoretical predictions can be an invaluable aid in the structural elucidation and stereochemical assignment of complex molecules like this compound.

Illustrative Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (ppm)
Spiro Carbon ~40
CH-OH Carbon ~70
Cyclobutane (B1203170) CH₂ ~25
Cyclohexane (B81311) CH₂ ~30-35

Note: These are representative values and would be precisely determined through specific DFT calculations.

Advanced Applications of Spiro 3.5 Nonan 2 Ylmethanol and Its Derivatives in Organic Synthesis

Spiro[3.5]nonan-2-ylmethanol as a Chiral Building Block

Chiral building blocks are essential components in the synthesis of enantiomerically pure pharmaceuticals, agrochemicals, and other functional molecules. The pharmaceutical industry, in particular, has a significant demand for such intermediates to enhance drug efficacy. This compound, with its inherent chirality and functional handle, serves as an excellent starting material for the synthesis of more complex chiral molecules.

The synthesis of these chiral building blocks often involves asymmetric reactions, such as asymmetric hydrogenation or epoxidation, to introduce the desired stereochemistry. The spiro[3.5]nonane core provides a rigid scaffold that can influence the stereochemical outcome of subsequent reactions, allowing for the diastereoselective synthesis of various derivatives. These derivatives, in turn, can be used as key fragments in the total synthesis of natural products or as building blocks for combinatorial libraries in drug discovery. The ability to generate diverse and structurally complex molecules from a common chiral precursor is a significant advantage in the exploration of chemical space. sigmaaldrich.com

The development of synthetic methods that provide access to enantiomerically pure spirocyclic compounds has been a long-standing goal for organic chemists. soton.ac.ukresearchgate.net The availability of compounds like this compound facilitates the exploration of novel molecular scaffolds with unique three-dimensional arrangements.

Design and Synthesis of Privileged Spirocyclic Ligands for Asymmetric Catalysis

The quest for highly efficient and selective catalysts for asymmetric reactions has led to the development of a wide array of chiral ligands. nankai.edu.cn Spirocyclic ligands have gained prominence due to their rigid structures, which often lead to high levels of enantioselectivity in catalytic processes. nih.gov These ligands, often referred to as "privileged ligands," are effective in a variety of mechanistically distinct reactions. nankai.edu.cn

The design of spirocyclic ligands often involves the incorporation of coordinating heteroatoms, such as phosphorus, nitrogen, or oxygen, onto the spirocyclic backbone. The specific geometry of the spirocycle dictates the spatial arrangement of these coordinating atoms, which in turn influences the stereochemical environment around the metal center of the catalyst.

Derivatives of this compound can be readily transformed into a variety of chiral ligands. For instance, the hydroxyl group can be converted into phosphine, amine, or oxazoline (B21484) functionalities, which are common coordinating groups in transition metal catalysts. The resulting spirocyclic ligands have been successfully applied in a range of asymmetric transformations, including hydrogenation, carbon-carbon bond formation, and carbon-heteroatom bond formation. nankai.edu.cn

The performance of these ligands can be fine-tuned by modifying the substituents on the spirocyclic core or the coordinating atoms. This modularity allows for the optimization of the catalyst for a specific reaction, leading to improved yields and enantioselectivities. The table below provides illustrative examples of the application of spirocyclic ligands in asymmetric catalysis, demonstrating their potential to achieve high levels of stereocontrol.

Ligand TypeMetalReactionSubstrateProduct Enantiomeric Excess (ee)
Spiro-phosphineRhodiumAsymmetric Hydrogenationα,β-Unsaturated ester>99%
Spiro-oxazolinePalladiumAsymmetric Allylic Alkylation1,3-Diphenylallyl acetateup to 93% nih.gov
Spiro-diamineIridiumAsymmetric HydrogenationKetone>99%

This table is a representative example of the performance of spirocyclic ligands and is not exhaustive.

Integration into Complex Molecular Architectures and Scaffolds

The incorporation of spirocyclic motifs into drug candidates is an increasingly popular strategy in medicinal chemistry. researchgate.net The three-dimensional nature of spirocycles allows for a more comprehensive exploration of chemical space compared to traditional flat, aromatic structures. sigmaaldrich.com This can lead to improved potency, selectivity, and pharmacokinetic properties of drug molecules.

This compound and its derivatives serve as valuable building blocks for the construction of complex molecular architectures and scaffolds. sigmaaldrich.com The rigid spiro[3.5]nonane core can act as a central scaffold from which various functional groups can be projected in well-defined spatial orientations. This precise control over the three-dimensional arrangement of substituents is crucial for optimizing interactions with biological targets such as enzymes and receptors.

The synthesis of these complex molecules often involves multi-step sequences where the spirocyclic core is introduced early in the synthesis. The functional groups on the this compound derivative can then be elaborated to build up the desired molecular complexity. The inherent stereochemistry of the starting material ensures the enantiopurity of the final product. The development of novel synthetic methodologies for the construction of spirocyclic systems continues to be an active area of research, driven by the need for new and innovative molecular scaffolds in drug discovery. researchgate.net

Strategic Utilization in the Total Synthesis of Natural Products with Spiro[3.5]nonane Cores

This compound and its derivatives can serve as valuable chiral building blocks in the total synthesis of natural products containing a spiro[3.5]nonane core. By utilizing a pre-formed and enantiomerically pure spirocyclic starting material, chemists can significantly simplify the synthetic route and avoid challenging stereoselective transformations.

The strategy often involves the functionalization of the hydroxyl group of this compound to introduce other necessary functionalities or to connect it to other parts of the target molecule. The rigid spiro[3.5]nonane skeleton can also be used to control the stereochemistry of adjacent stereocenters. While specific examples of the direct use of this compound in the total synthesis of a natural product are not yet widely reported, the principle of using chiral spirocyclic building blocks is a well-established and powerful approach in natural product synthesis.

Role in Advanced Materials Chemistry and Functional Molecule Development

The unique structural and electronic properties of spirocyclic compounds make them attractive candidates for applications in materials science. The rigid and well-defined three-dimensional structure of the spiro[3.5]nonane core can be exploited to create materials with novel optical, electronic, or chiroptical properties.

While the direct application of this compound in materials chemistry is an emerging area of research, its derivatives have the potential to be incorporated into polymers, liquid crystals, or organic light-emitting diodes (OLEDs). The introduction of a chiral spirocyclic unit can induce chirality in the bulk material, leading to properties such as circularly polarized luminescence or nonlinear optical activity.

Furthermore, the functionalization of the hydroxyl group of this compound allows for its attachment to surfaces or its incorporation into larger supramolecular assemblies. This could lead to the development of new chiral sensors, catalysts, or separation materials. The exploration of spirocyclic compounds in materials science is a rapidly growing field, and the versatility of building blocks like this compound is expected to play a significant role in the development of new functional molecules and advanced materials.

Characterization and Spectroscopic Analysis in Spiro 3.5 Nonan 2 Ylmethanol Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is the cornerstone for determining the molecular structure of Spiro[3.5]nonan-2-ylmethanol in solution. It provides detailed information about the chemical environment, connectivity, and spatial proximity of hydrogen and carbon atoms within the molecule.

One-dimensional NMR experiments, specifically proton (¹H) and carbon-13 (¹³C) NMR, offer the initial and most fundamental structural insights.

¹H NMR: The ¹H NMR spectrum of this compound would display distinct signals corresponding to each unique proton environment. The protons of the hydroxymethyl group (-CH₂OH) and the proton on the carbon bearing this group (-CH-) would appear as characteristic multiplets. The remaining protons on the cyclobutane (B1203170) and cyclohexane (B81311) rings would produce a complex series of overlapping signals in the aliphatic region of the spectrum. The integration of these signals confirms the number of protons in each environment.

¹³C NMR: The ¹³C NMR spectrum provides information on the number of unique carbon atoms. For this compound, distinct signals would be expected for the carbon of the hydroxymethyl group, the carbon atom to which it is attached, the spirocyclic carbon, and the various methylene (B1212753) (-CH₂) groups of the two rings. The chemical shifts of these carbons are indicative of their electronic environment. For comparison, the related compound spiro[3.5]nonan-2-one shows characteristic carbon signals that can be used as a reference for the spirocyclic framework. chemicalbook.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

Atom Type Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm)
-CH₂OH 3.4 - 3.8 60 - 68
-CH-OH 3.5 - 4.0 40 - 50
Ring CH₂ (Cyclobutane) 1.5 - 2.5 20 - 35
Ring CH₂ (Cyclohexane) 1.2 - 1.8 25 - 40
Spiro C N/A 35 - 45

Two-dimensional NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and elucidating the complete bonding framework and stereochemistry.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations, typically through two or three bonds. youtube.com It is instrumental in tracing the connectivity of protons within the cyclobutane and cyclohexane rings and connecting the methine proton to the adjacent methylene protons of the hydroxymethyl group. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of their bonding connectivity. researchgate.net This is particularly useful for determining the relative stereochemistry of the molecule, for instance, the orientation of the hydroxymethyl group relative to the protons on the spirocyclic framework.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful technique used to determine the molecular weight and elemental composition of this compound, and to gain structural information through analysis of its fragmentation patterns. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the unambiguous determination of the molecular formula (C₁₀H₁₈O).

Upon ionization, the molecule undergoes characteristic fragmentation. The fragmentation pathways are influenced by the structure, with common losses including water (H₂O) from the alcohol group and cleavage of the cyclic structures. Analysis of these fragment ions provides corroborating evidence for the proposed structure. researchgate.netresearchgate.net For example, the mass spectrum of the related spiro[3.5]nonan-1-one shows a distinct fragmentation pattern that helps identify the core spirocyclic structure. spectrabase.com

Table 2: Expected Key Ions in the Mass Spectrum of this compound

m/z Value Proposed Fragment Description
154 [C₁₀H₁₈O]⁺ Molecular Ion (M⁺)
136 [C₁₀H₁₆]⁺ Loss of water ([M-H₂O]⁺)
123 [C₉H₁₅]⁺ Loss of the hydroxymethyl radical ([M-CH₂OH]⁺)

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. vscht.cz The IR spectrum of this compound would be dominated by absorptions characteristic of its alcohol and alkane components.

O-H Stretch: A strong, broad absorption band in the region of 3200-3600 cm⁻¹ is the most definitive feature, indicating the presence of the hydroxyl (-OH) group. pressbooks.pubyoutube.com The broadness is due to intermolecular hydrogen bonding.

C-H Stretch: Strong, sharp peaks in the 2850-2960 cm⁻¹ region correspond to the C-H stretching vibrations of the sp³ hybridized carbons in the cyclohexane and cyclobutane rings. libretexts.org

C-O Stretch: A moderate to strong absorption in the 1000-1250 cm⁻¹ range would be present, corresponding to the C-O stretching vibration of the primary alcohol.

Table 3: Characteristic IR Absorption Frequencies for this compound

Functional Group Absorption Range (cm⁻¹) Intensity Vibrational Mode
Alcohol (-OH) 3200 - 3600 Strong, Broad O-H Stretch
Alkane (sp³ C-H) 2850 - 2960 Strong, Sharp C-H Stretch
Alcohol (-C-O) 1000 - 1250 Moderate to Strong C-O Stretch

X-ray Crystallography for Solid-State Structural Determination

For compounds that can be grown as suitable single crystals, X-ray crystallography provides the most definitive and unambiguous structural information. This technique allows for the precise determination of bond lengths, bond angles, and the absolute three-dimensional arrangement of atoms in the solid state. researchgate.net If a single crystal of this compound could be obtained, X-ray diffraction analysis would confirm the connectivity, stereochemistry, and conformation of the molecule, providing an exact model of its solid-state structure. The crystal structure would also reveal intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which dictate the crystal packing arrangement. researchgate.net

Electronic Circular Dichroism (ECD) and Computational ECD for Absolute Configuration Assignment

This compound is a chiral molecule, existing as two non-superimposable mirror images (enantiomers). Electronic Circular Dichroism (ECD) spectroscopy is a chiroptical technique used to determine the absolute configuration of chiral molecules. nih.gov ECD measures the differential absorption of left and right circularly polarized light by the molecule. dtu.dkdtu.dk

The experimental ECD spectrum provides a unique fingerprint for a specific enantiomer. However, assigning the absolute configuration (R or S) from the spectrum alone can be challenging. Therefore, the experimental data is typically compared with theoretical spectra generated through quantum mechanical calculations. nih.gov

The process involves:

Performing a conformational search to identify all low-energy conformers of the molecule. comporgchem.com

Optimizing the geometry of these conformers using computational methods like Density Functional Theory (DFT). nih.gov

Calculating the theoretical ECD spectrum for one enantiomer (e.g., the R-enantiomer) by averaging the spectra of all significant conformers based on their Boltzmann population. unipi.it

Comparing the calculated spectrum with the experimental one. A match confirms the absolute configuration of the measured sample. A mirror-image relationship indicates the sample is the opposite enantiomer. frontiersin.org

This combination of experimental and computational ECD is a powerful, non-destructive method for the unambiguous assignment of absolute configuration in chiral molecules like this compound. dtu.dk

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Spiro[3.5]nonan-2-ylmethanol, and how is purity validated?

  • Methodological Answer : Common synthetic approaches include cyclization reactions (e.g., acid-catalyzed intramolecular cyclization) or ring-closing metathesis using Grubbs catalysts. Post-synthesis purification typically involves column chromatography or recrystallization. Purity validation employs HPLC (High-Performance Liquid Chromatography) with UV detection or GC-MS (Gas Chromatography-Mass Spectrometry). For structural confirmation, 1H^1 \text{H}- and 13C^13 \text{C}-NMR spectroscopy are critical, alongside FTIR for functional group analysis .

Q. How can researchers characterize the stereochemistry of this compound?

  • Methodological Answer : Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak®) is used to separate enantiomers. Absolute configuration determination requires X-ray crystallography or comparison with known circular dichroism (CD) spectra. Computational methods like density functional theory (DFT) can predict stereochemical outcomes and validate experimental data .

Advanced Research Questions

Q. What strategies are effective for resolving contradictions in spectral data during structural elucidation?

  • Methodological Answer : Cross-validation using complementary techniques is essential:

  • NMR vs. X-ray : Discrepancies in proton coupling constants can be resolved via X-ray crystallography.
  • Computational Modeling : DFT calculations (e.g., Gaussian software) predict 1H^1 \text{H}-NMR shifts and optimize geometry, aiding in data reconciliation.
  • Isotopic Labeling : Deuterated analogs (e.g., 2H^2 \text{H}-labeled methanol group) simplify spectral interpretation .

Q. How can this compound be integrated into high-throughput biological assays?

  • Methodological Answer : Automated platforms like SPIRO (this compound Phenotyping Robot) enable high-resolution imaging of biological systems (e.g., root growth or seed germination assays). ImageJ and R scripts process time-lapse data to quantify parameters like germination rate or root curvature. Assay protocols include:

  • Seed Germination : 2300 seeds per experiment, imaged hourly.
  • Root Growth : 190 seedlings analyzed for elongation and branching .

Q. What experimental designs are optimal for studying the compound’s stability under varying conditions?

  • Methodological Answer : Accelerated stability studies under stress conditions (heat, light, humidity) using:

  • Thermogravimetric Analysis (TGA) : Decomposition temperature.
  • UV-Vis Spectroscopy : Photodegradation kinetics.
  • LC-MS : Identification of degradation products. Storage recommendations: 0–6°C in amber vials under inert gas (N2_2/Ar) to prevent oxidation .

Key Considerations for Experimental Design

  • Stereochemical Complexity : Use enantioselective catalysts (e.g., Jacobsen’s catalyst) to control spiro center formation .
  • Biological Assays : Include negative controls (e.g., solvent-only) and statistical tools (ANOVA, Tukey’s HSD) to validate SPIRO-derived data .
  • Contradiction Protocols : Document all raw data and computational parameters to facilitate peer review and replication .

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